

# Gestonorone in Benign Prostatic Hyperplasia: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Gestonorone

Cat. No.: B1671453

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS). The hormonal control of prostate growth is a key area of therapeutic intervention. This technical guide provides an in-depth analysis of the role of **Gestonorone**, a synthetic progestin, in the management of BPH. Drawing from historical and recent data, this document outlines the mechanism of action, clinical efficacy, and experimental basis for the use of **Gestonorone** caproate in treating BPH. Detailed experimental protocols, quantitative clinical data, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals in the field of urology and hormonal therapies.

## Introduction to Gestonorone and its Application in BPH

**Gestonorone** caproate, a 19-norprogesterone derivative, is a synthetic progestogen that has been utilized in the treatment of BPH.<sup>[1]</sup> Clinical trials, primarily conducted in the latter half of the 20th century, have demonstrated its efficacy in alleviating the symptoms of BPH, with favorable outcomes observed in a significant portion of patients.<sup>[2]</sup> The therapeutic rationale for

using a progestin in a condition driven by androgens lies in its ability to modulate the hormonal milieu of the prostate gland.

## Mechanism of Action

The primary mechanism of action of **Gestonorone** in BPH is centered on its anti-androgenic properties, which are exerted through multiple pathways:

- Inhibition of Testosterone Metabolism: **Gestonorone** has been shown to suppress the metabolism of testosterone within the prostate tissue. Specifically, it inhibits the conversion of testosterone to its more potent metabolite, dihydrotestosterone (DHT).[3][4] This is a critical action, as DHT is a primary driver of prostate growth.
- 5 $\alpha$ -Reductase Inhibition: The conversion of testosterone to DHT is catalyzed by the enzyme 5 $\alpha$ -reductase. Evidence suggests that **Gestonorone** acts as an inhibitor of this enzyme, thereby reducing intraprostatic DHT levels.
- Suppression of Luteinizing Hormone (LH): **Gestonorone** has been observed to suppress plasma levels of LH. Since LH stimulates the testes to produce testosterone, this action leads to a reduction in circulating testosterone levels, further decreasing the androgenic stimulation of the prostate.
- Progesterone Receptor (PR) agonism: As a progestin, **Gestonorone** binds to and activates progesterone receptors. Progesterone receptors are expressed in the stromal cells of the prostate and are known to play a role in regulating stromal cell proliferation and differentiation.[5][6][7][8] By activating these receptors, **Gestonorone** may modulate the prostatic microenvironment to inhibit hyperplastic growth.

## Signaling Pathway of Gestonorone in Prostatic Cells

The following diagram illustrates the proposed signaling pathway of **Gestonorone** in prostatic stromal and epithelial cells.



[Click to download full resolution via product page](#)

**Figure 1:** Proposed signaling pathway of **Gestonorone** in prostatic cells.

## Clinical Data

Clinical studies have provided quantitative evidence for the efficacy of **Gestonorone** caproate in the treatment of BPH. The data, while primarily from older studies, demonstrates a consistent therapeutic effect.

## Efficacy of Gestonorone in BPH

| Parameter             | Finding                                                                    | Reference |
|-----------------------|----------------------------------------------------------------------------|-----------|
| Overall Efficacy      | Favorable results in 65% of patients with stage I or II prostatic adenoma. | [2]       |
| Dosage                | 100 to 200 mg once a week by intramuscular injection.                      | [1]       |
| Pharmacokinetics      | Peak plasma levels reached at $3 \pm 1$ days post-injection.               | [1]       |
| Elimination Half-life | $7.5 \pm 3.1$ days.                                                        | [1]       |

## Hormonal and Urodynamic Effects of Gestonorone

| Parameter               | Effect of Gestonorone                                      | Reference |
|-------------------------|------------------------------------------------------------|-----------|
| Plasma LH Levels        | Suppressed                                                 |           |
| Testosterone Metabolism | Significantly suppressed intraprostatic metabolism to DHT. | [3][4]    |
| Urodynamic Assessment   | Objective improvement detected by urodynamic tests.        | [2]       |
| Prostate Volume         | Objective improvement detected by ultrasound tests.        | [2]       |

## Adverse Effects

As with any hormonal therapy, **Gestonorone** is associated with a range of side effects. A comprehensive understanding of these is crucial for risk-benefit assessment.

| Adverse Effect Category | Specific Side Effects                                                                                                   | Reference            |
|-------------------------|-------------------------------------------------------------------------------------------------------------------------|----------------------|
| Endocrine               | Gynecomastia, decreased libido.                                                                                         | <a href="#">[9]</a>  |
| Urogenital              | Erectile dysfunction, ejaculatory disorders.                                                                            | <a href="#">[9]</a>  |
| General                 | Potential for metabolic changes (e.g., increased blood sugar and lipids) with long-term use of similar hormonal agents. | <a href="#">[10]</a> |

## Experimental Protocols

The following sections detail the general methodologies for key experiments cited in the evaluation of **Gestonorone** and other BPH therapies.

### Measurement of Prostate Volume via Transrectal Ultrasound (TRUS)

Transrectal ultrasound is a standard procedure for measuring prostate volume in the clinical and research setting.

**Objective:** To determine the volume of the prostate gland.

**Procedure:**

- The patient is positioned in the left lateral decubitus position.
- A high-frequency ultrasound transducer is inserted into the rectum.
- The prostate is visualized in both transverse and sagittal planes.
- Measurements of the prostate's height, width, and length are taken.

- The volume is calculated using the ellipsoid formula:  $Volume = (Height \times Width \times Length) \times \pi/6$ .<sup>[11][12]</sup>



[Click to download full resolution via product page](#)

**Figure 2:** Experimental workflow for prostate volume measurement by TRUS.

## Uroflowmetry and Post-Void Residual (PVR) Volume Measurement

Uroflowmetry is a non-invasive test to assess the rate of urine flow and the degree of bladder emptying.

Objective: To measure the maximum urinary flow rate (Qmax) and the volume of urine remaining in the bladder after urination.

Procedure:

- The patient is instructed to arrive with a comfortably full bladder.[13]
- The patient voids into a specialized funnel connected to a uroflowmeter, which records the flow rate over time.[14][15]
- Immediately after voiding, a bladder ultrasound is performed to measure the post-void residual (PVR) volume.[16][17]
- Key parameters recorded include Qmax (ml/s), voided volume (ml), and PVR volume (ml).

## In Vitro 5 $\alpha$ -Reductase Activity Assay

This assay is used to determine the inhibitory potential of a compound on the 5 $\alpha$ -reductase enzyme.

Objective: To measure the enzymatic activity of 5 $\alpha$ -reductase in the presence and absence of an inhibitor.

Procedure (Spectrophotometric Method):

- Prepare microsomes from rat liver or prostate tissue as the enzyme source.[18][19]
- Incubate the enzyme with NADPH and the test compound (e.g., **Gestonorone**) at 37°C.
- Initiate the reaction by adding the substrate, testosterone.
- After a defined incubation period, stop the reaction.
- Measure the amount of DHT and other 5 $\alpha$ -reduced metabolites formed using a spectrophotometric method involving enzymatic cycling with 3 $\alpha$ -hydroxysteroid dehydrogenase.[19][20]

- Calculate the percentage of inhibition by comparing the activity in the presence of the inhibitor to the control.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Gestonorone caproate - Wikipedia [en.wikipedia.org]
- 2. [Gestonorone therapy of prostatic adenoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Testosterone metabolism in benign prostatic hypertrophy. Suppression by diethylstilbestrol and gestonorone capronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Influence of gestonorone-capronate (GC) upon uptake and metabolism of H3-testosterone in benign prostatic hypertrophy (BPH): in vivo-experiments (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. livingtumorlab.com [livingtumorlab.com]
- 6. Prostate Stromal Cells Express the Progesterone Receptor to Control Cancer Cell Mobility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Progesterone receptor in the prostate: A potential suppressor for benign prostatic hyperplasia and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progesterone receptor expression during prostate cancer progression suggests a role of this receptor in stromal cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Side Effects of Drugs Commonly Used for the Treatment of Lower Urinary Tract Symptoms Associated With Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study Finds Popular Prostate Drug Has Serious Side Effects | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 11. Prostate Volume Measurement by Transrectal Ultrasonography: Comparison of Height Obtained by Use of Transaxial and Midsagittal Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The standards of an ultrasound examination of the prostate gland. Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uroflowmetry with measurement of post-void residue / Urine flow test — Exames — Health Information — Clinica Longeva | specialists in Urology [clinicalalongeva.pt]
- 14. newtampaurology.com [newtampaurology.com]
- 15. jove.com [jove.com]
- 16. patient.uwhealth.org [patient.uwhealth.org]
- 17. Evaluation of Voiding Dysfunction and Measurement of Bladder Volume - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Spectrophotometric method for the assay of steroid 5 $\alpha$ -reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Spectrophotometric Method for the Assay of Steroid 5 $\alpha$ -Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Gestonorone in Benign Prostatic Hyperplasia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671453#the-role-of-gestonorone-in-benign-prostatic-hyperplasia>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)